

In-Depth ^1H NMR Characterization of 2-Ethynylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethynylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) characterization of **2-ethynylbenzaldehyde**. It includes detailed spectral data, a standard experimental protocol for data acquisition, and a logical workflow for the characterization process, designed to assist researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

^1H NMR Spectral Data of 2-Ethynylbenzaldehyde

The ^1H NMR spectrum of **2-ethynylbenzaldehyde** provides distinct signals corresponding to the aldehydic, aromatic, and acetylenic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The coupling constants (J), reported in Hertz (Hz), describe the interactions between neighboring protons.

The experimental data presented below was obtained in deuterated chloroform (CDCl_3) at 300 MHz and 298 K.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Aldehyde (-CHO)	10.43	Singlet (s)	-	1H
Aromatic (Ar-H)	7.91	Doublet of doublets (dd)	7.7, 1.4	1H
Aromatic (Ar-H)	7.65	Doublet of doublets (dd)	7.6, 1.4	1H
Aromatic (Ar-H)	7.58	Triplet of doublets (td)	7.6, 1.4	1H
Aromatic (Ar-H)	7.46	Triplet of doublets (td)	7.6, 1.4	1H
Acetylenic (-C \equiv CH)	3.42	Singlet (s)	-	1H

Experimental Protocol for ^1H NMR Data Acquisition

This section outlines a standard procedure for the preparation of a **2-ethynylbenzaldehyde** sample and the acquisition of its ^1H NMR spectrum.

2.1. Materials and Equipment

- **2-ethynylbenzaldehyde**
- Deuterated chloroform (CDCl_3) with 0.03% v/v TMS
- NMR tube (5 mm diameter)
- Pasteur pipette
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

2.2. Sample Preparation

- Weigh approximately 5-10 mg of **2-ethynylbenzaldehyde** directly into a clean, dry NMR tube.
- Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing TMS to the NMR tube.
- Cap the NMR tube securely and gently vortex the sample until the solid is completely dissolved.
- Ensure the solution is clear and free of any particulate matter.

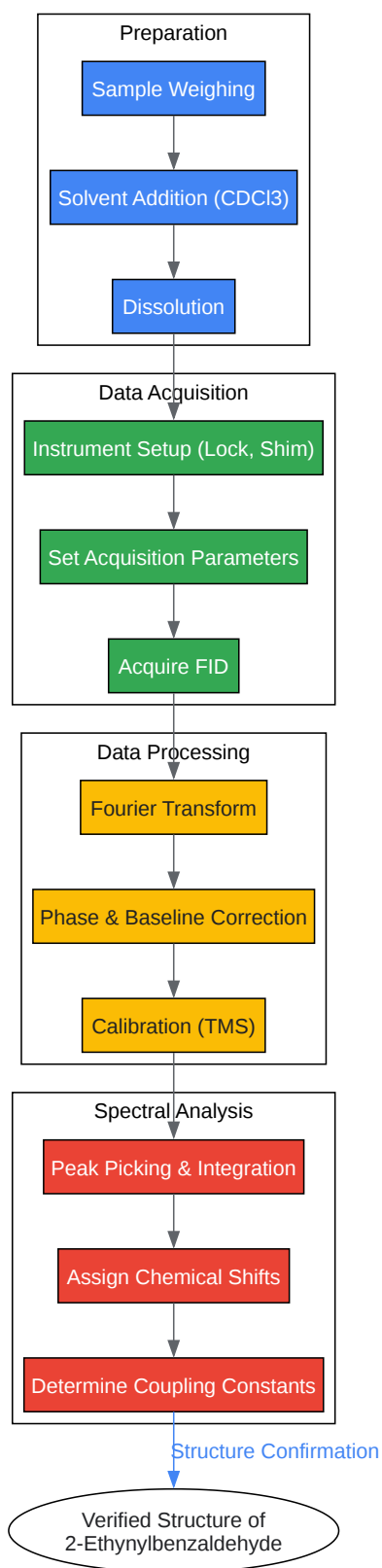
2.3. NMR Spectrometer Setup and Data Acquisition

- Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.
- Set the appropriate acquisition parameters for a standard ^1H NMR experiment. Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be adjusted based on sample concentration)
 - Spectral width: sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).
- Acquire the Free Induction Decay (FID) data.

- Process the FID data by applying a Fourier transform, phase correction, and baseline correction to obtain the final ^1H NMR spectrum.
- Integrate the signals to determine the relative number of protons for each peak.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Analyze the spectrum to determine chemical shifts, multiplicities, and coupling constants for all proton signals.

Logical Workflow for ^1H NMR Characterization

The following diagram illustrates the logical workflow for the ^1H NMR characterization of **2-ethynylbenzaldehyde**, from sample preparation to final data analysis and interpretation.



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Caption: Workflow for ^1H NMR Characterization.

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